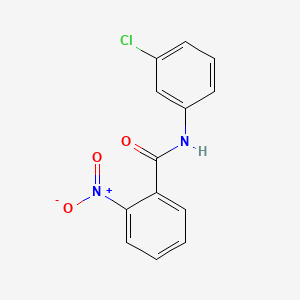

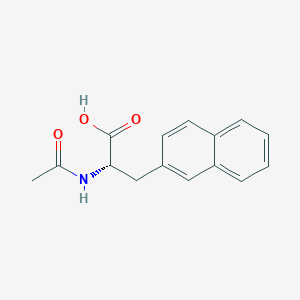

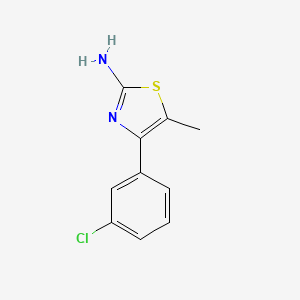

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

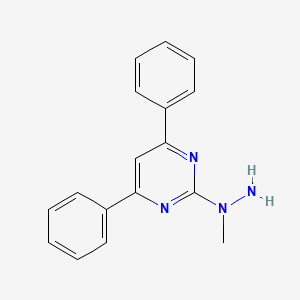

The compound 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties that could be extrapolated to 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions and the formation of the thiazole ring. For instance, the ibuprofen-thiadiazole hybrid compound was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine involved characterizing the compound using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often determined using single-crystal X-ray diffraction, as seen in the studies of related compounds . These structures provide information on the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation and potential reactivity of the compound. The crystal structures reported in these papers show that thiazole derivatives can crystallize in different space groups, with varying unit cell parameters.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. For example, the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leads to the formation of various heterocycles, including thiazole derivatives . This indicates that thiazole rings can be functionalized further, which could be relevant for the modification of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The spectroscopic techniques such as FT-IR, NMR, and HRMS provide insights into the functional groups present and the electronic environment within the molecule . Theoretical calculations, such as density functional theory (DFT), are used to predict electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps . These properties are essential for understanding the reactivity and potential applications of the compound, such as in nonlinear optical materials .

科学的研究の応用

Anti-inflammatory and Anti-asthmatic Properties : The compound, as part of N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, has been found to exhibit anti-inflammatory properties by directly inhibiting 5-lipoxygenase (LOX), an enzyme crucial in leukotrienes synthesis linked to inflammatory diseases like asthma and rheumatoid arthritis (Suh, Yum, Cheon, & Cho, 2012).

Corrosion Inhibition : This compound, among other thiazole derivatives, has been studied for its effectiveness in inhibiting the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have been used to investigate its interaction with metal surfaces (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Antimicrobial Activities : Thiazole compounds, including 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, have been explored for their antimicrobial properties. They exhibit moderate activity against bacterial strains like E. coli and Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Drug Delivery Systems : Research has been conducted on using complexes involving thiazole derivatives for enhancing drug solubility and stability, notably in the formation of βCD-AT-AuNPs ternary systems. These systems show potential for improving the delivery of thiazole-based drugs in therapy (Asela, Noyong, Simon, Andrades-Lagos, Campanini-Salinas, Vásquez-Velásquez, Kogan, Yutronic, & Sierpe, 2017).

Neurodegenerative Therapeutics : Some derivatives of this compound have been identified as potential therapeutics for neurodegenerative diseases. They exhibit dual inhibition properties against DNase I and 5-LO, enzymes implicated in Alzheimer's disease and inflammation (Šmelcerović, Živković, Ilić, Kolarević, Hofmann, Steinhilber, & Stark, 2019).

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, affecting cellular processes .

Mode of Action

It’s plausible that it interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMIPBOEPWSKSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352717 |

Source

|

| Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206555-32-0 |

Source

|

| Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。